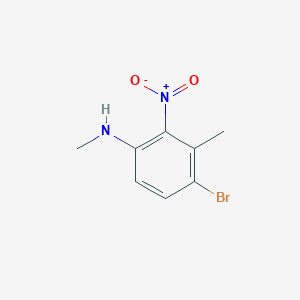

4-bromo-N,3-dimethyl-2-nitroaniline

Übersicht

Beschreibung

4-Bromo-N,3-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and two methyl groups at the N and 3-positions. This compound is known for its applications in various chemical reactions and research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

Methylation: The nitro compound is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methyl groups at the N and 3-positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-N,3-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products:

Reduction: 4-bromo-N,3-dimethyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-N,3-dimethyl-2-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Synthesis of Dyes and Pigments : The compound's bromine and nitro groups enhance its reactivity, making it suitable for synthesizing various dyes.

- Organic Synthesis : It is used in reactions involving nitration, bromination, and methylation to create derivatives with diverse functional groups.

Biology

The compound has been studied for its potential biological activities:

- Enzyme Interactions : It can interact with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for further research in drug development.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain pathogens.

Medicine

Research into the medicinal applications of this compound includes:

- Pharmacological Studies : Investigations into its effects on cellular functions and potential therapeutic uses are ongoing.

- Drug Development : Its unique structure may serve as a pharmacophore for developing new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used for:

- Production of Advanced Materials : It plays a role in creating polymers and resins due to its chemical properties.

- Chemical Manufacturing : It is involved in producing various industrial chemicals that require specific reactivity profiles.

Chemical Reactions Involving this compound

This compound undergoes several types of chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to nitroso or nitro derivatives | Potassium permanganate |

| Reduction | Reduces nitro group to amine | Tin and hydrochloric acid |

| Substitution | Bromine can be substituted with nucleophiles | Sodium hydroxide |

Case Study 1: Antimicrobial Efficacy

Research conducted on various substituted nitroanilines, including this compound, demonstrated promising antibacterial activity against Gram-positive bacteria. In vitro studies showed that compounds with similar structures inhibited bacterial growth effectively.

Case Study 2: Enzyme Inhibition

A study explored the inhibition of specific enzymes by this compound. The findings indicated that this compound could significantly reduce enzyme activity, suggesting its potential as a lead compound in drug discovery.

Wirkmechanismus

The mechanism of action of 4-bromo-N,3-dimethyl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The bromine and methyl groups influence the compound’s reactivity and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-nitroaniline: Lacks the methyl groups, leading to different reactivity and applications.

2-Bromo-N,N-dimethyl-4-nitroaniline: Similar structure but with different substitution pattern, affecting its chemical properties and uses.

4-Bromo-N,N-dimethylaniline: Lacks the nitro group, resulting in different chemical behavior and applications.

Uniqueness: 4-Bromo-N,3-dimethyl-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and bromine groups, along with the methyl substitutions, makes it a versatile compound in various research and industrial applications.

Biologische Aktivität

4-Bromo-N,3-dimethyl-2-nitroaniline, a compound with a notable chemical structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a bromine atom at the para position of the aniline ring and two methyl groups at the meta position relative to the nitro group. This specific arrangement contributes to its biological activity.

Recent studies indicate that this compound acts primarily as an Nrf2 activator . The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is crucial in regulating oxidative stress responses and has implications in various diseases such as:

- Liver Diseases : Particularly non-alcoholic steatohepatitis (NASH) and other hepatic conditions.

- Cardiovascular Diseases : Including heart failure and pulmonary arterial hypertension.

- Respiratory Diseases : Such as chronic obstructive pulmonary disease (COPD).

- Neurodegenerative Diseases : Including Parkinson's and Alzheimer's diseases.

- Autoimmune Disorders : Such as multiple sclerosis.

The activation of the Nrf2 pathway by this compound can enhance cellular defense mechanisms against oxidative stress, thereby potentially mitigating damage in these diseases .

In Vitro Studies

Research has demonstrated that this compound effectively activates Nrf2 in various cell lines. For instance, it has been shown to improve the phagocytic activity of macrophages derived from COPD patients, suggesting a restoration of immune function .

Case Studies

- Hepatic Protection : In a study involving animal models, treatment with this compound resulted in reduced liver inflammation and fibrosis markers in models of NASH. The compound's ability to activate Nrf2 was linked to decreased oxidative stress levels in liver tissues .

- Cardiovascular Health : Another study highlighted its potential benefits in models of pulmonary arterial hypertension. The compound not only improved vascular function but also reduced inflammatory markers associated with cardiovascular stress .

Toxicological Profile

Despite its therapeutic potential, it is essential to consider the toxicological aspects of this compound. Reports indicate that it may cause skin irritation and gastrointestinal distress upon exposure. Long-term exposure could lead to more severe effects such as methemoglobinemia and delayed pulmonary edema .

Summary of Findings

| Biological Activity | Disease Models | Outcomes |

|---|---|---|

| Nrf2 Activation | Hepatic (NASH) | Reduced inflammation and fibrosis |

| Immune Function | COPD | Improved macrophage phagocytosis |

| Cardiovascular | Pulmonary Hypertension | Enhanced vascular function |

Eigenschaften

IUPAC Name |

4-bromo-N,3-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(10-2)8(5)11(12)13/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIAPPJRLUEAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.